Pozanicline

Nicotinic Acetylcholine Receptors Receptor Binding Selectivity Profile

Pozanicline is essential for isolating α4β2 nAChR signaling with high selectivity over α7 (≥625-fold). Its unique profile uncouples acetylcholine from dopamine signaling (EC50 3 µM vs 1.1 µM), and demonstrates a 34.4% performance gain in primate DMTS-D models. This makes it the preferred tool for clean α4β2 pharmacology. Procure now for advanced neurobiology research.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 161417-03-4
Cat. No. B1679062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePozanicline
CAS161417-03-4
Synonyms2-methyl-3-(2-pyrrolidinylmethoxy)pyridine dihydrochloride, (R)-isomer
2-methyl-3-(2-pyrrolidinylmethoxy)pyridine dihydrochloride, (S)-isomer
2-methyl-3-(2-pyrrolidinylmethoxy)pyridine, (S)-isomer
ABT 089
ABT-089
pozanicline
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)OCC2CCCN2
InChIInChI=1S/C11H16N2O/c1-9-11(5-3-6-12-9)14-8-10-4-2-7-13-10/h3,5-6,10,13H,2,4,7-8H2,1H3/t10-/m0/s1
InChIKeyYRVIKLBSVVNSHF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pozanicline (ABT-089) for α4β2 nAChR Research: Procurement & Differentiation Guide


Pozanicline (codename ABT-089, CAS 161417-03-4) is a neuronal nicotinic acetylcholine receptor (nAChR) agonist developed by Abbott, characterized as a partial agonist with high affinity and selectivity for α4β2 nAChRs [1]. It also demonstrates partial agonism at α6β2 and α4α5β2 nAChR subtypes while exhibiting minimal binding to α7 and α3β4 subtypes [1]. Preclinically, Pozanicline has shown cognitive-enhancing properties in rat and monkey models, and has been evaluated in Phase II clinical trials for attention-deficit/hyperactivity disorder (ADHD) and Alzheimer's disease [1][2]. Its favorable oral bioavailability relative to (-)-nicotine distinguishes it from earlier nAChR ligands [3].

Why Pozanicline (ABT-089) Cannot Be Substituted with Generic α4β2 nAChR Agonists


Substituting Pozanicline with a generic α4β2 nAChR agonist—such as (-)-nicotine, ABT-418, or varenicline—is not equivalent due to distinct functional selectivity at receptor subtypes and divergent neurotransmitter release profiles [1]. Pozanicline exhibits a unique balance of high α4β2 affinity (Ki ~16 nM) with partial agonism at α6β2 and α4α5β2 subtypes, coupled with negligible activity at α7 and ganglionic α3β4 receptors [2]. In contrast, ABT-418 acts as a full agonist with 3-10 fold greater potency at α4β2 but broader off-target activity, varenicline demonstrates higher intrinsic efficacy, and (-)-nicotine produces robust dopamine release that Pozanicline does not [3]. These differences in subtype selectivity and functional efficacy translate to distinct in vivo cognitive and behavioral outcomes, making direct substitution scientifically invalid without cross-validation [1].

Pozanicline (ABT-089) Product-Specific Quantitative Differentiation Evidence


Pozanicline Exhibits High Selectivity for α4β2 nAChRs Over α7 and Muscle Subtypes

Pozanicline demonstrates high selectivity for α4β2 nAChRs compared to α7 and α1β1δε (muscle) subtypes. In radioligand binding assays, Pozanicline binds to rat brain α4β2 nAChRs with a Ki of 16-17 nM, while showing negligible binding to α7 nAChRs (Ki >10,000 nM) and α1β1δε nAChRs (Ki >10,000 nM) [1][2]. This contrasts with the broader selectivity profiles of other nAChR agonists like ABT-418 (Ki α4β2 ~3 nM, but with greater off-target activity) and varenicline (Ki α4β2 ~0.12 nM, but also significant α3β4 and α7 activity) [3].

Nicotinic Acetylcholine Receptors Receptor Binding Selectivity Profile

Pozanicline's Functional Partial Agonism at α4β2 nAChRs Differentiates It from Full Agonists

Pozanicline acts as a partial agonist at α4β2 nAChRs, evoking submaximal responses compared to full agonists like (-)-nicotine or ABT-418. In functional assays measuring 86Rb+ efflux from thalamic synaptosomes, Pozanicline produces a maximal response approximately 50% of that elicited by (-)-nicotine [1]. In neurotransmitter release assays, Pozanicline stimulates acetylcholine release with an EC50 of 3 μM, comparable to (-)-nicotine (EC50 3 μM), but is significantly less potent and less efficacious in stimulating dopamine release (ABT-089 EC50=1.1 μM; (-)-nicotine EC50=0.04 μM) [2]. This contrasts with ABT-418, which acts as a full agonist with 3-10 fold greater potency at α4β2 receptors [3].

Functional Assays Partial Agonism Neurotransmitter Release

Pozanicline Demonstrates Superior Oral Bioavailability Compared to (-)-Nicotine

Pozanicline is significantly more orally bioavailable than the prototypical nAChR agonist (-)-nicotine. While (-)-nicotine undergoes extensive first-pass metabolism and has low oral bioavailability (<30%), Pozanicline was specifically designed as a 3-pyridyl ether to enhance oral absorption [1]. Structure-activity studies identified Pozanicline as an orally bioavailable nAChR ligand with favorable pharmacokinetic properties in rats and monkeys, enabling robust cognitive effects following oral administration [2]. In contrast, (-)-nicotine requires alternative routes of administration (e.g., transdermal, inhalation) to achieve therapeutic brain concentrations [1].

Pharmacokinetics Oral Bioavailability Drug Development

Pozanicline Reverses Nicotine Withdrawal-Induced Cognitive Deficits at Low Oral Doses

Pozanicline effectively reverses cognitive deficits induced by nicotine withdrawal in preclinical models. In C57BL/6J mice, oral administration of Pozanicline at doses of 0.3 mg/kg and 0.6 mg/kg significantly ameliorated contextual fear conditioning deficits caused by nicotine withdrawal [1]. This effect was specific to Pozanicline; the α7-selective agonist ABT-107 failed to reverse these deficits at comparable doses [1]. These findings highlight Pozanicline's unique efficacy in a nicotine withdrawal model, distinguishing it from α7-selective nAChR agonists.

Nicotine Withdrawal Cognitive Deficits In Vivo Efficacy

Pozanicline (ABT-089): Optimal Research & Development Application Scenarios


Investigating α4β2 nAChR-Mediated Cognitive Enhancement Without Abuse Liability

Leverage Pozanicline's partial agonism at α4β2 receptors and reduced dopamine release relative to full agonists to study cognitive enhancement mechanisms while minimizing dopaminergic side effects and abuse potential [1]. This profile makes Pozanicline ideal for academic and pharmaceutical research focused on developing safer cognitive enhancers for ADHD, Alzheimer's disease, and age-related cognitive decline.

Nicotine Withdrawal and Addiction Research Requiring α4β2/α6β2 Selectivity

Utilize Pozanicline in preclinical models of nicotine withdrawal and addiction, where its ability to reverse withdrawal-induced cognitive deficits (0.3-0.6 mg/kg oral) differentiates it from α7-selective agonists like ABT-107 [2]. This specificity supports targeted investigation of α4β2 and α6β2 nAChR roles in nicotine dependence and relapse.

Oral Dosing Studies in Rodent and Non-Human Primate Models

Select Pozanicline for chronic in vivo studies requiring convenient oral administration, capitalizing on its favorable oral bioavailability relative to (-)-nicotine and other nAChR ligands [3]. This enables sustained cognitive testing paradigms in rats and monkeys without the confounds of injection stress or variable absorption from non-oral routes.

Comparator Studies Evaluating α4β2 nAChR Subtype Selectivity

Employ Pozanicline as a reference α4β2/α6β2-selective partial agonist in head-to-head comparisons with full agonists (e.g., ABT-418), α7-selective agonists (e.g., ABT-107, A-582941), or broader-spectrum agonists (e.g., varenicline) to dissect the contributions of specific nAChR subtypes to cognitive and behavioral outcomes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pozanicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.